

An In-depth Technical Guide to the Chemical Properties and Structure of RHPS4

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Compound of Interest

Compound Name: *RHPS4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **RHPS4** (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex ligand and telomerase inhibitor.

Chemical Properties and Structure

RHPS4, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a pentacyclic acridine compound.^[1] Its planar structure allows it to intercalate into and stabilize G-quadruplex (G4) DNA structures, which are four-stranded secondary structures found in guanine-rich DNA sequences, such as those in human telomeres.^{[2][3]} This interaction is central to its biological activity.

Table 1: Physicochemical Properties of **RHPS4**

Property	Value	Source
CAS Number	390362-78-4	[4]
Molecular Formula	C ₂₃ H ₂₀ F ₂ N ₂ O ₄ S (or C ₂₂ H ₁₇ F ₂ N ₂ • CH ₃ SO ₄)	[3][4]
Molecular Weight	458.48 g/mol (or 458.5 g/mol)	[3][4]
Appearance	Solid	[4]
Purity	≥98%	[3]
Solubility	Soluble to 10 mM in water (with gentle warming), to 20 mM in DMSO	
UV max (λ _{max})	237, 294 nm	[3]
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.	[4][5]

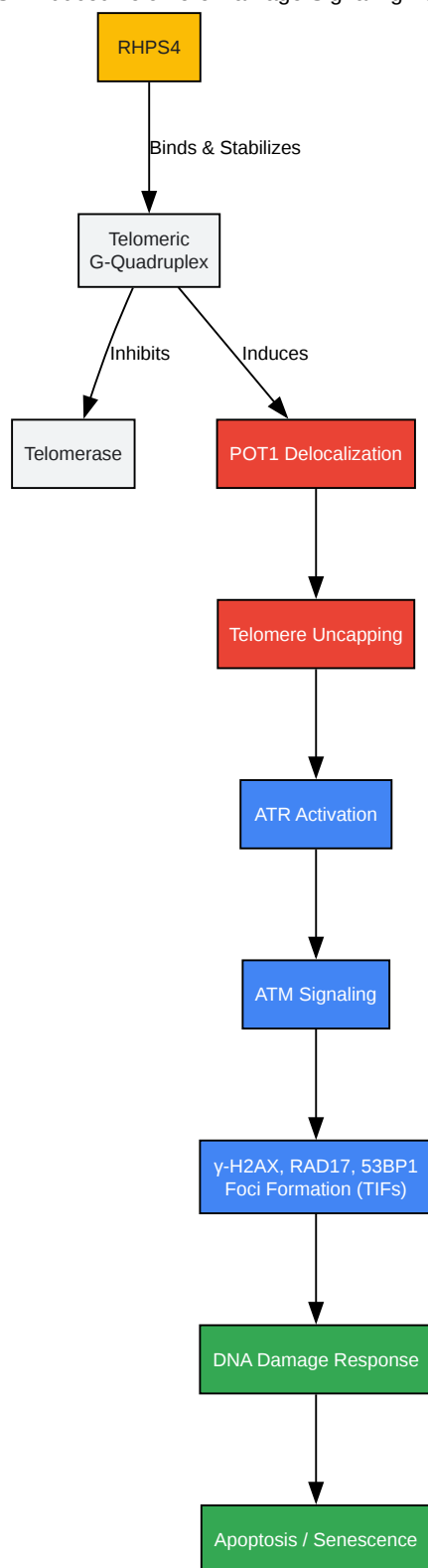
Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction

RHPS4 exerts its primary anti-tumor effects by targeting telomeres, the protective caps at the ends of chromosomes. The G-rich strand of telomeric DNA can fold into G-quadruplex structures. **RHPS4** binds to and stabilizes these G4 structures, which in turn inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells.[1][6][7]

The stabilization of telomeric G-quadruplexes by **RHPS4** leads to a rapid disruption of telomere architecture, a process referred to as "telomere uncapping".[1][6] This occurs without immediately affecting the overall length of the telomeric DNA.[1] A key event in this process is the delocalization of the telomere-binding protein POT1 from the telomere shelterin complex, while another component, TRF2, initially remains associated.[1][6] The loss of POT1 exposes the telomere ends, which are then recognized by the cell as DNA double-strand breaks.[1][8]

This perceived damage triggers a potent DNA damage response (DDR), activating the ATR (Ataxia Telangiectasia and Rad3-related) and subsequently the ATM (Ataxia-Telangiectasia Mutated) signaling pathways.^{[1][9]} This leads to the phosphorylation of downstream factors like H2AX (forming γ -H2AX), RAD17, and 53BP1, which form foci at the damaged telomeres (Telomere Dysfunction-Induced Foci, or TIFs).^{[1][6]} The sustained activation of this pathway ultimately results in cell cycle arrest, senescence, or apoptosis, thereby inhibiting cancer cell proliferation.^{[1][10]}

RHPS4-Induced Telomere Damage Signaling Pathway

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Biological Activity and Quantitative Data

RHPS4 is a potent inhibitor of telomerase and exhibits significant anti-proliferative activity against a variety of cancer cell lines. Its efficacy is often observed over longer-term assays, consistent with its mechanism of disrupting telomere function.[7]

Table 2: In Vitro Biological Activity of **RHPS4**

Parameter	Cell Line / System	Value	Source
Telomerase Inhibition (IC50)	TRAP Assay	0.33 μ M	[3][4][5]
Growth Inhibition (GI50)	NCI-60 Panel (Mean)	13.18 μ M	[3]
Growth Inhibition (IC50)	U2OS Osteosarcoma (ALT-positive)	1.4 μ M (120h)	[11]
Growth Inhibition (IC50)	SAOS-2 Osteosarcoma (ALT-positive)	1.6 μ M (120h)	[11]
Growth Inhibition (IC50)	HOS Osteosarcoma (Telomerase-positive)	1.2 μ M (120h)	[11]
Growth Inhibition (IC50)	KNS42 Glioblastoma	15.0 μ M (72h)	[12]
Growth Inhibition (IC50)	C6 Glioma	26.0 μ M (72h)	[12]
Growth Inhibition (IC50)	GB-1 Glioblastoma	32.0 μ M (72h)	[12]

Table 3: In Vivo Antitumor Activity of **RHPS4**

Animal Model	Dosage & Administration	Key Results	Source
CG5 Breast Cancer Xenografts	15 mg/kg, IV, daily for 15 days	~80% Tumor Weight Inhibition (TWI); 40% of mice cured.	[5]
Various Tumor Xenografts	15 mg/kg, IV, daily for 15 days	~50% TWI; significant tumor growth delay.	[5]

Experimental Protocols

The following sections outline generalized methodologies for studying the effects of **RHPS4**, synthesized from multiple research reports.

- Cell Lines: Human cancer cell lines (e.g., M14 melanoma, BJ-EHLT fibroblasts, U2OS osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][11]
- **RHPS4** Preparation: A stock solution of **RHPS4** is prepared in DMSO or water. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.5 μ M to 10 μ M).[3][5]
- Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with medium containing **RHPS4** or vehicle control (DMSO). Incubation times vary depending on the assay, from a few hours (for DNA damage response) to several days (for proliferation assays).[1][5]

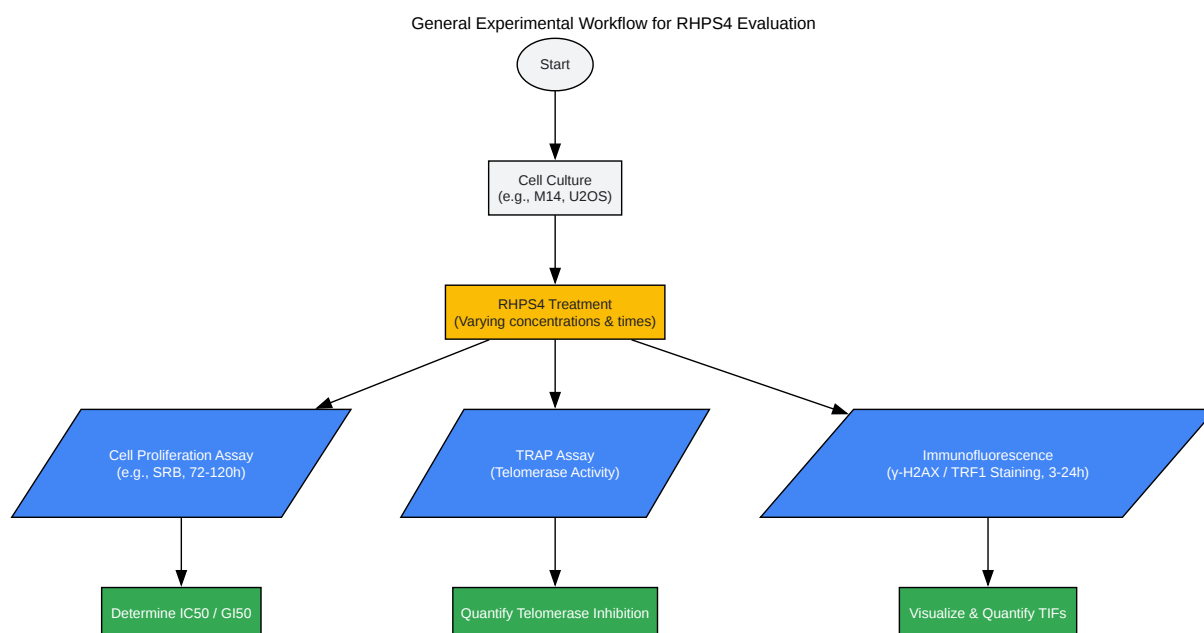
The TRAP assay is used to measure telomerase activity.

- Lysate Preparation: Cell pellets are lysed in a suitable buffer (e.g., CHAPS lysis buffer).
- Telomerase Extension: The cell lysate (containing telomerase) is incubated with a substrate oligonucleotide (TS). In the presence of active telomerase, telomeric repeats are added to the 3' end of the TS primer. To test for direct inhibition, **RHPS4** is added to the cell-free lysates.[13]

- PCR Amplification: The extension products are then amplified by PCR using forward (TS) and reverse primers.
- Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A reduction in the characteristic DNA ladder indicates inhibition of telomerase activity.[\[13\]](#)

This method visualizes the colocalization of DNA damage response proteins at telomeres.

- Cell Preparation: Cells are grown on coverslips and treated with **RHPS4** (e.g., 1 μ M for 3-8 hours).[\[1\]](#)
- Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.
- Antibody Staining: Cells are incubated with primary antibodies against a telomeric protein (e.g., TRF1, red) and a DNA damage marker (e.g., γ -H2AX, green).[\[1\]](#)[\[6\]](#)
- Secondary Antibody and Mounting: Fluorescently-labeled secondary antibodies are used for detection. Coverslips are mounted onto slides with a mounting medium containing DAPI to stain the nucleus.
- Microscopy: Images are acquired using a confocal microscope. The colocalization of red and green signals indicates the formation of TIFs.[\[1\]](#)



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General Experimental Workflow for **RHPS4** Evaluation

Conclusion

RHPS4 is a well-characterized G-quadruplex ligand that functions as a potent telomerase inhibitor. Its mechanism of action involves the stabilization of telomeric G4 DNA, leading to telomere uncapping, the displacement of POT1, and the activation of a robust DNA damage response. This ultimately results in cancer cell death. The data and protocols summarized in

this guide provide a solid foundation for researchers and drug development professionals interested in targeting telomeres and G-quadruplexes for cancer therapy.

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